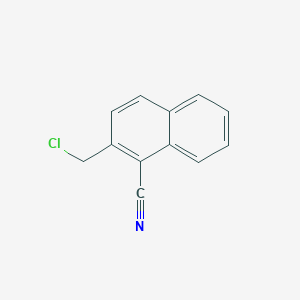
2-(tert-Butyl)-7-ethylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-7-ethylindoline: is an organic compound belonging to the indoline family, characterized by the presence of a tert-butyl group at the second position and an ethyl group at the seventh position of the indoline ring. Indoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-7-ethylindoline can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indoline ring . Another method includes the use of tert-butyl and ethyl substituents introduced through alkylation reactions using appropriate alkyl halides and base catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the selective formation of the desired indoline derivative. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(tert-Butyl)-7-ethylindoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Halogenated indoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-7-ethylindoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-7-ethylindoline involves its interaction with specific molecular targets and pathways. The indoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . Additionally, its ability to undergo redox reactions can influence cellular oxidative stress levels .
Vergleich Mit ähnlichen Verbindungen
- 2-(tert-Butyl)-7-methylindoline
- 2-(tert-Butyl)-7-isopropylindoline
- 2-(tert-Butyl)-7-phenylindoline
Comparison: Compared to its analogs, 2-(tert-Butyl)-7-ethylindoline exhibits unique properties due to the presence of the ethyl group at the seventh position. This substitution can influence its chemical reactivity, biological activity, and physical properties. For instance, the ethyl group may enhance its lipophilicity, affecting its solubility and membrane permeability .
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
2-tert-butyl-7-ethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H21N/c1-5-10-7-6-8-11-9-12(14(2,3)4)15-13(10)11/h6-8,12,15H,5,9H2,1-4H3 |
InChI-Schlüssel |
WMBZSXOXEJMROH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC2=C1NC(C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


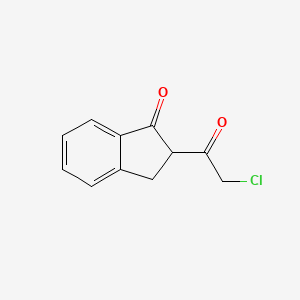

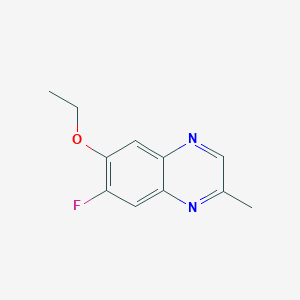
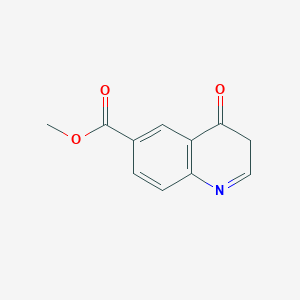
![Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11895750.png)


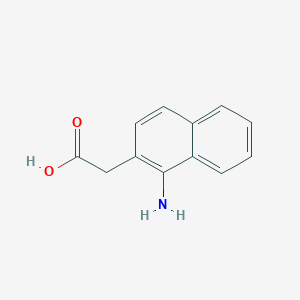


![8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11895782.png)


